molecular formula C15H25N B14488040 2,3,7,10-Tetramethylundeca-2,6-dienenitrile CAS No. 63967-61-3

2,3,7,10-Tetramethylundeca-2,6-dienenitrile

Cat. No.: B14488040
CAS No.: 63967-61-3
M. Wt: 219.37 g/mol
InChI Key: DNWZNEKGGRKCRY-UHFFFAOYSA-N
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Description

2,3,7,10-Tetramethylundeca-2,6-dienenitrile is an organic compound with the molecular formula C15H25N. It is characterized by the presence of multiple methyl groups and a nitrile functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,10-Tetramethylundeca-2,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a nitrile precursor with methylating agents in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,7,10-Tetramethylundeca-2,6-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methyl groups and nitrile group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2,3,7,10-Tetramethylundeca-2,6-dienenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,7,10-Tetramethylundeca-2,6-dienenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-2,6-octadienenitrile: Shares a similar structure but with fewer methyl groups.

    2,6,6,10-Tetramethyl-undeca-8,10-diene-3,7-dione: Contains additional functional groups, leading to different reactivity and applications.

Uniqueness

2,3,7,10-Tetramethylundeca-2,6-dienenitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

CAS No.

63967-61-3

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

2,3,7,10-tetramethylundeca-2,6-dienenitrile

InChI

InChI=1S/C15H25N/c1-12(2)9-10-13(3)7-6-8-14(4)15(5)11-16/h7,12H,6,8-10H2,1-5H3

InChI Key

DNWZNEKGGRKCRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=CCCC(=C(C)C#N)C)C

Origin of Product

United States

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